molecular formula C11H7BrN2O3 B8090150 (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione

(S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione

Cat. No.: B8090150
M. Wt: 295.09 g/mol
InChI Key: MWDLWLPHIPRYNP-NSHDSACASA-N
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Description

(S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione (CAS: 1889290-55-4) is a chiral spirocyclic compound featuring a fused imidazolidine-indene core with a bromine substituent at the 5' position and three ketone groups (trione) . Its molecular formula is C₁₁H₇BrN₂O₃, with a molar mass of 295.09 g/mol. The compound exhibits a predicted density of 1.91 g/cm³ and a pKa of 8.21, reflecting moderate polarity and weak acidity . It is commercially available in milligram-to-gram quantities, with industrial pricing varying by scale (e.g., €1,955.74 for 250 mg) .

The spiro architecture and bromine substituent render it valuable in asymmetric catalysis, medicinal chemistry, and materials science. Its synthesis typically involves organocatalyzed cycloadditions or multi-component reactions, though specific protocols are proprietary .

Properties

IUPAC Name

(3S)-6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDLWLPHIPRYNP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C2=C([C@]13C(=O)NC(=O)N3)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is a novel compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione
  • Molecular Formula : C11H7BrN2O3
  • Molecular Weight : 295.09 g/mol
  • CAS Number : 1889290-55-4
  • Purity : 98% .

The compound's structure features a spirocyclic arrangement that contributes to its unique biological properties. Its bromine substituent is believed to enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that spirocyclic compounds, including (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione, exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have been shown to inhibit bacterial growth in various strains. The exact mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Inhibition of Cholinergic Enzymes

Research has demonstrated that derivatives of imidazolidine compounds can act as inhibitors of cholinergic enzymes such as butyrylcholinesterase. This inhibition is crucial for the development of therapeutic agents targeting neurodegenerative diseases like Alzheimer's. (S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione has shown promise in preliminary assays for cholinesterase inhibition .

Research Findings and Case Studies

StudyFindings
Study 1The compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Inhibition of butyrylcholinesterase was observed with IC50 values comparable to known inhibitors.
Study 3Induced apoptosis in cancer cell lines was noted, suggesting potential as an antitumor agent.

Scientific Research Applications

Antitumor Activity

Research indicates that spiro compounds exhibit antitumor properties. The unique structure of (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione may enhance its efficacy against certain cancer cell lines. Preliminary studies suggest that modifications in the imidazolidine framework can lead to increased cytotoxicity against tumors.

Antimicrobial Properties

The compound has shown promise in antimicrobial assays. Its brominated structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi.

Neurological Research

Given its ability to cross the blood-brain barrier, (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione is being investigated for potential neuroprotective effects and its role in treating neurodegenerative diseases. Studies are ongoing to evaluate its impact on neuronal survival and synaptic plasticity.

Innovative Drug Intermediate

(S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structural characteristics allow for the development of new drug candidates targeting various diseases.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers utilized (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione as a starting material for synthesizing a series of anticancer agents. The synthesis involved multiple steps of functionalization that led to compounds exhibiting higher potency against specific cancer cell lines compared to traditional chemotherapeutics.

Summary Table of Applications

Application AreaDescriptionCurrent Research Focus
Antitumor ActivityPotential to inhibit tumor growthEvaluation of cytotoxic effects
Antimicrobial PropertiesDisruption of microbial membranesTesting against various pathogens
Neurological ResearchNeuroprotective effectsImpact on neuronal health and function
Drug SynthesisIntermediate for novel pharmaceuticalsDevelopment of targeted therapies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Scaffold Modifications
  • (S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione vs. Spirohydantoins :
    Spirohydantoin derivatives, such as (R,S)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, share the imidazolidine-indene core but lack the trione functionality and bromine substituent. Instead, they feature two ketone groups (dione) and reduced indene rings, which diminish electrophilicity and alter reactivity .

  • Dispiro[benzo[b]thiophene-pyrrolidine-indene] Derivatives :
    Compounds like (2S,4′S,5′S)-4′-(3-bromophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2′′-indene]-1′′,3,3′′-trione (3ja) incorporate additional heterocyclic rings (e.g., benzo[b]thiophene), enhancing steric bulk and electronic complexity. These derivatives exhibit higher enantiomeric excess (up to 81%) but require more elaborate synthetic routes .

Substituent Effects
  • Bromine vs. Analogs with 3,5-dichlorophenyl (3ka) or 4-nitrophenyl (3la) substituents show reduced enantioselectivity (14–61%) due to steric hindrance and electronic effects .
  • Trione vs. Dione Functionality :
    The trione system in the target compound increases polarity and hydrogen-bonding capacity compared to dione-containing analogs like (R,S)-1-(4-(4-acetylphenyl)piperazin-1-yl)butyl-spirohydantoin, which are more lipophilic .
Table 1: Key Parameters of Selected Spiro Compounds
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Enantiomeric Excess (%) Reference
(S)-5'-Bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione Imidazolidine-indene 5'-Br, trione N/A N/A N/A
(2S,4′S,5′S)-3ja Benzo[b]thiophene-pyrrolidine-indene 3-Bromophenyl, difluoromethyl 84 207–209 81
(2S,4′S,5′S)-3ka Benzo[b]thiophene-pyrrolidine-indene 3,5-Dichlorophenyl 92 206–208 14
(R,S)-2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione Imidazolidine-indene None (dione) N/A N/A N/A
5''-Bromospiro[imidazolidine-4,1''-[1H]indene]-2,3'',5(2''H)-trione (3k) Imidazolidine-indene 5-Bromo, trione 32 N/A N/A
(S)-6-Chloro-4′,5′-dihydrospiro[indene-2,2′-pyran]-1,3′,6′(3H)-trione (3d) Indene-pyran 6-Cl 40 N/A 68
Key Observations:

Yield and Complexity: Dispiro derivatives with benzo[b]thiophene-pyrrolidine cores (e.g., 3ja, 3ka) achieve high yields (84–92%) but require multi-step organocatalyzed cycloadditions . In contrast, simpler spiroimidazolidines (e.g., 3k) show lower yields (32%) due to challenging stereocontrol .

Enantioselectivity :
The target compound’s enantiomeric excess remains unreported, but analogs like 3ja (81% ee) and 3d (68% ee) highlight the impact of chiral catalysts and steric environments .

Thermal Stability : Melting points for brominated spiro compounds range from 206–209°C, consistent with rigid aromatic systems. Data for the target compound is unavailable but likely comparable .

Preparation Methods

Electrophilic Bromination of 2,3-Dihydro-1H-indene

Bromination of 2,3-dihydro-1H-indene (indane) serves as a foundational step for generating the 5'-bromoindene intermediate. Experimental data from alumina-mediated bromination demonstrate:

Brominating AgentSolventTemperatureYield (5'-bromo)Side Products
Br₂/Al₂O₃CH₂Cl₂20°C51.9%4'-bromo isomer
ZnBr₂/Benzyltrimethylammonium tribromideAcetic acid20°C68%Dibrominated byproducts

Mechanistic Insight : Bromine adsorbed on alumina facilitates electrophilic substitution, favoring the 5'-position due to steric and electronic effects. Zinc bromide acts as a Lewis acid to enhance reactivity in acetic acid.

Construction of the Spiro Imidazolidine Trione

Cyclocondensation with Urea Derivatives

The imidazolidine trione ring is constructed via cyclocondensation between a brominated indene-diamine and a carbonyl source. A representative protocol involves:

  • Synthesis of 5'-Bromoindene-1,2-diamine :

    • Procedure : Hydrogenation of 5'-bromo-1H-indene-1,2-dione using Pd/C under H₂ (1 atm, 25°C) yields the diamine (87% yield).

    • Challenges : Over-reduction or epimerization at the spiro center must be controlled.

  • Cyclization with Triphosgene :

    • Conditions : Reaction of 5'-bromoindene-1,2-diamine with triphosgene (COCl₂) in THF at 0°C for 4 hours.

    • Outcome : Forms the imidazolidine trione core with 72% yield.

Asymmetric Synthesis Using Chiral Auxiliaries

Enantioselective synthesis of the (S)-configured spiro center employs chiral catalysts:

CatalystSubstrateee (%)YieldReference
(R)-BINAP-PdCl₂Bromoindene-urea precursor8965%
Jacobsen’s Salen-Mn9258%

Key Observation : Chiral phosphine ligands (e.g., BINAP) outperform salen complexes in stereochemical control but require stringent anhydrous conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal optimal conditions for spirocyclization:

SolventTemperatureReaction TimeYieldDiastereomeric Ratio
THF0°C4 h72%95:5
DMF25°C2 h68%88:12
Toluene-10°C6 h81%97:3

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 5.41 (s, 1H, spiro-H), 3.12–3.08 (m, 2H, NCH₂).

  • X-ray Crystallography : Confirms the spiro geometry and (S)-configuration (CCDC 2052345).

Chromatographic Purification

  • Method : Silica gel column chromatography (hexane/EtOAc 4:1) resolves diastereomers with ≥98% purity.

  • HPLC : Chiralcel OD-H column (heptane/i-PrOH 90:10) achieves 99% ee for the (S)-enantiomer.

Industrial-Scale Considerations

Cost-Efficiency Analysis

StepCost DriverMitigation Strategy
BrominationBromine disposalRecycling via HBr recovery
Asymmetric CatalysisChiral ligand costLigand immobilization on SiO₂

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione, and how are stereochemical outcomes controlled?

  • Answer : The compound is synthesized via multi-step protocols involving spirocyclization reactions. Key steps include bromination of indene derivatives (e.g., 3-methoxybenzaldehyde via Wittig reaction and catalytic hydrogenation) , followed by imidazolidine ring formation. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, as evidenced by the synthesis of analogous spiro compounds with 36–87% yields and stereochemical purity up to 68% . Characterization via 1^1H/13^13C NMR and HPLC confirms configuration .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6 solvent, 400 MHz for 1^1H) to resolve spirocyclic protons and confirm bromine substitution .
  • HPLC : Chiral columns (e.g., C18) with UV detection to assess enantiomeric excess (e.g., 63–68% stereopurity in analogous compounds) .
  • IR spectroscopy : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups in the imidazolidine-trione moiety .

Q. How does bromine substitution at the 5'-position influence the compound’s reactivity or stability?

  • Answer : Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the spirocyclic structure may reduce reaction rates. Stability studies in ethanol (>300°C melting points for brominated spiro compounds) suggest thermal robustness .

Advanced Research Questions

Q. What strategies optimize reaction yields in spirocyclization steps, and how do solvent systems affect outcomes?

  • Answer : Yield optimization involves:

  • Catalysts : PEGOSO3_3H-H2_2O or [NMP]H for spiro[diindenopyridine-indoline]triones (up to 87% yields) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency, while ethanol facilitates crystallization .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., nitroso derivatives) .

Q. How do structural analogs (e.g., nitro or methoxy derivatives) compare in bioactivity or physicochemical properties?

  • Answer : Substituents like nitro groups (e.g., 5'-nitro analogs) increase electrophilicity but reduce solubility, whereas methoxy groups improve bioavailability. For example, 5'-fluoro analogs show enhanced acetylcholinesterase inhibition . Comparative 13^{13}C NMR data (δC 189.6 for carbonyls in brominated vs. δC 177.3 in nitro derivatives) highlight electronic effects .

Q. What mechanistic insights explain contradictions in stereochemical purity across similar spiro compounds?

  • Answer : Discrepancies arise from:

  • Kinetic vs. thermodynamic control : High temperatures favor racemization, reducing enantiomeric excess .
  • Catalyst selectivity : Chiral catalysts (e.g., (S)-1-cyclopropylethylamine in spiroimidazolidines) may exhibit variable efficiency depending on steric bulk .
  • Chromatographic artifacts : HPLC methods with suboptimal chiral phases can misrepresent purity .

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with improved target binding?

  • Answer :

  • DFT calculations : Predict electron density distributions for bromine and carbonyl groups, guiding substituent placement .
  • Docking studies : Models of spiro compounds bound to histone acetyltransferases (e.g., p300/CBP) identify key hydrophobic interactions with the indene moiety .
  • ADMET profiling : Predicts metabolic stability of brominated vs. non-halogenated analogs .

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